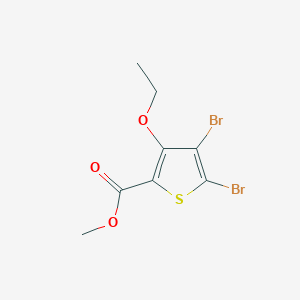

Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate

Beschreibung

Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate is a halogenated thiophene derivative with a methyl ester group at position 2, bromine atoms at positions 4 and 5, and an ethoxy substituent at position 2.

Eigenschaften

Molekularformel |

C8H8Br2O3S |

|---|---|

Molekulargewicht |

344.02 g/mol |

IUPAC-Name |

methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate |

InChI |

InChI=1S/C8H8Br2O3S/c1-3-13-5-4(9)7(10)14-6(5)8(11)12-2/h3H2,1-2H3 |

InChI-Schlüssel |

RTMLUDLEWZQFOF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(SC(=C1Br)Br)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method is the bromination of 3-ethoxythiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then esterified with methanol in the presence of a strong acid like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 4,5-diazido-3-ethoxythiophene-2-carboxylate or 4,5-dithiolate-3-ethoxythiophene-2-carboxylate.

Oxidation: Formation of 4,5-dibromo-3-ethoxythiophene-2-sulfoxide or 4,5-dibromo-3-ethoxythiophene-2-sulfone.

Reduction: Formation of 4,5-dibromo-3-ethoxythiophene-2-methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex thiophene derivatives.

Biology: In the study of thiophene-based compounds’ biological activities, such as antimicrobial and anticancer properties.

Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: In the production of organic semiconductors and materials for electronic devices.

Wirkmechanismus

The mechanism of action of Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the ethoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound’s properties can be contextualized by comparing it to related thiophene derivatives:

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups: The bromine and ethoxy groups in the target compound enhance electrophilicity at the thiophene core, making it prone to nucleophilic aromatic substitution (NAS) reactions. In contrast, amino or methyl substituents (e.g., in ) increase electron density, favoring electrophilic substitution.

Physicochemical Properties

While specific data (e.g., melting points, solubility) for the target compound are absent, analogs provide insights:

Biologische Aktivität

Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate is a compound of interest in medicinal chemistry and materials science, particularly due to its potential biological activities. This article explores the biological properties of this compound, drawing on various research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound is characterized by a thiophene ring with two bromine substituents at the 4 and 5 positions, an ethoxy group at the 3 position, and a carboxylate group. The synthesis of methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate typically involves bromination reactions followed by esterification processes. Recent studies have optimized synthetic routes to enhance yield and purity .

Anticancer Properties

Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate has shown promising anticancer activity in various studies. Research indicates that compounds with similar structures can inhibit tumor necrosis factor-alpha (TNF-α) production, which is implicated in inflammatory responses and cancer progression. Specifically, thiophene derivatives have been explored for their potential in treating conditions such as rheumatoid arthritis and hematologic cancers .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15 | TNF-α inhibition | |

| MCF-7 | 12 | Apoptosis induction | |

| A549 | 10 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate exhibits anti-inflammatory effects. The compound has been shown to modulate inflammatory pathways, potentially reducing the severity of diseases characterized by chronic inflammation .

Case Study: Inhibition of TNF-α Production

A detailed study evaluated the effects of methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate on TNF-α production in macrophages. The results demonstrated a significant reduction in TNF-α levels upon treatment with this compound, suggesting its utility in managing inflammatory diseases .

Mechanistic Insights

The biological activity of methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate is believed to be linked to its ability to interact with specific cellular targets involved in inflammation and cancer progression. Studies suggest that the bromine substituents enhance the compound's reactivity and binding affinity to target proteins, facilitating its biological effects .

Table 2: Mechanistic Pathways Involved

| Pathway | Effect of Compound |

|---|---|

| NF-kB signaling | Inhibition of activation |

| Apoptotic pathways | Induction of apoptosis in cancer cells |

| Cytokine production | Reduction in pro-inflammatory cytokines |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate, and how can reaction conditions be optimized?

- Synthetic Routes :

- Bromination : Sequential bromination of a thiophene precursor (e.g., methyl 3-ethoxythiophene-2-carboxylate) using brominating agents like NBS (N-bromosuccinimide) or Br₂ in a controlled environment to achieve regioselectivity at the 4,5-positions.

- Ethoxy Introduction : Alkylation of a hydroxyl group at the 3-position using ethyl iodide or diethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization :

- Temperature Control : Reflux in anhydrous solvents (e.g., CH₂Cl₂) under nitrogen to prevent hydrolysis of the ester group .

- Purification : Use reverse-phase HPLC with gradients (e.g., methanol-water) for high-purity isolation .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethoxy methyl protons at ~1.3–1.5 ppm, ester carbonyl at ~160–165 ppm) .

- IR Spectroscopy : Peaks for C=O (~1700 cm⁻¹), C-O (ester/ethoxy, ~1250 cm⁻¹), and C-Br (~600 cm⁻¹) .

- X-ray Crystallography : For absolute configuration confirmation using programs like SHELXL .

- Purity Assessment : Melting point analysis (e.g., sharp mp ~129–131°C for related derivatives) and HPLC retention time matching .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data for this compound?

- Data Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., DFT calculations) .

- Crystallographic Refinement : Use SHELX for high-resolution data to resolve twinning or disorder, especially in bromine-heavy structures .

- Contradiction Analysis : If synthetic routes yield conflicting spectral data, re-evaluate reaction intermediates (e.g., incomplete bromination) via LC-MS .

Q. What are the applications of this compound in drug discovery, and how can its bioactivity be assessed?

- Biological Targets :

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., IC₅₀ determination) .

- Antimicrobial Activity : Use microbroth dilution assays (e.g., against Gram-positive/negative bacteria) .

Q. How can this compound be utilized in materials science, particularly in electronic or optical materials?

- Polymer Synthesis : Incorporate into conjugated polymers via Suzuki-Miyaura cross-coupling (boronate ester derivatives required) .

- Optoelectronic Properties : Measure charge-carrier mobility in thin-film transistors or absorbance/emission spectra for OLED applications .

Q. What strategies mitigate competing reaction pathways during synthesis (e.g., over-bromination or ester hydrolysis)?

- Selective Bromination : Use Lewis acids (e.g., FeCl₃) to direct bromination to the 4,5-positions .

- Protection/Deprotection : Temporarily protect the ester group (e.g., silylation) during ethoxy introduction to prevent hydrolysis .

Q. How do the ethoxy and bromo substituents influence the compound’s reactivity in cross-coupling reactions?

- Steric Effects : The bulky ethoxy group at the 3-position may hinder coupling at adjacent positions, favoring reactivity at the 4,5-bromo sites .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the thiophene ring for nucleophilic aromatic substitution (e.g., with amines or thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.